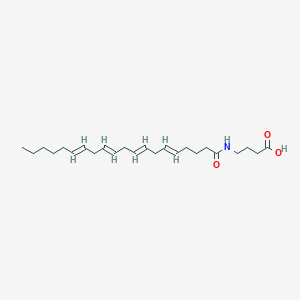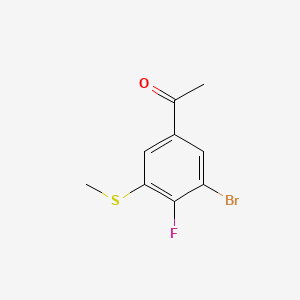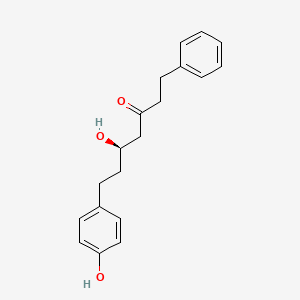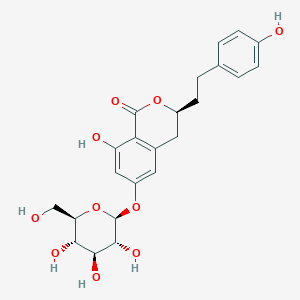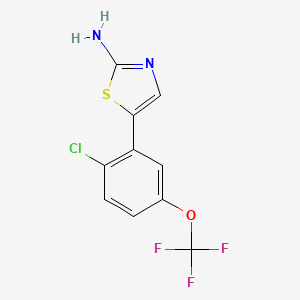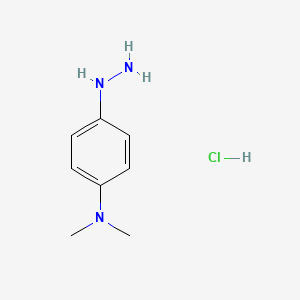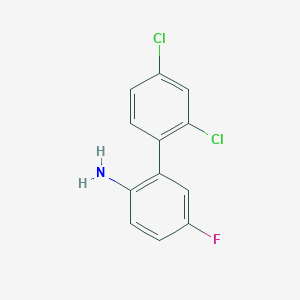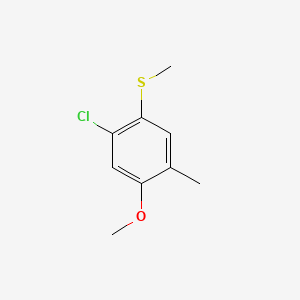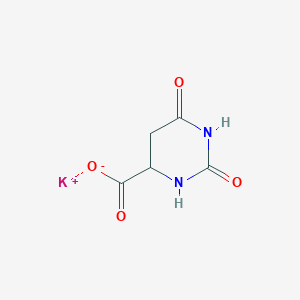
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Octadiene Backbone: This can be achieved through a series of reactions such as aldol condensation, Wittig reaction, or other carbon-carbon bond-forming reactions.
Introduction of the Trityl Group: The trityl group is usually introduced via a tritylation reaction, where trityl chloride reacts with the hydroxyl group in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-2,6-octadiene: Shares a similar backbone but lacks the trityl and hydroxyl groups.
Trityl Alcohol: Contains the trityl group but lacks the octadiene structure.
Uniqueness
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol is unique due to the combination of its functional groups and the specific stereochemistry of its structure. This uniqueness can result in distinct chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C29H32O2 |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol |
InChI |
InChI=1S/C29H32O2/c1-23(2)28(30)20-19-24(3)21-22-31-29(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-18,21,28,30H,1,19-20,22H2,2-3H3/b24-21+ |
InChI-Schlüssel |
WCCUJVSFPPEQPQ-DARPEHSRSA-N |
Isomerische SMILES |
CC(=C)C(CC/C(=C/COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)O |
Kanonische SMILES |
CC(=C)C(CCC(=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
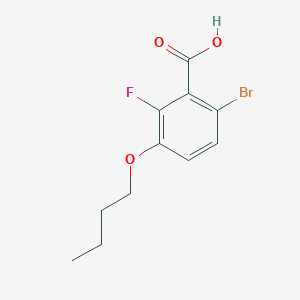

![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
